molecular formula C6H13NO2 B12947942 (2-Methylmorpholin-3-yl)methanol

(2-Methylmorpholin-3-yl)methanol

Cat. No.: B12947942
M. Wt: 131.17 g/mol
InChI Key: PWDXWDJQJUXDSL-UHFFFAOYSA-N
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Description

Significance of Morpholine (B109124) and Substituted Morpholine Scaffolds in Advanced Organic Synthesis

The morpholine ring is a heterocyclic motif frequently incorporated into a vast array of biologically active compounds and approved drugs. nih.govjchemrev.com It is often classified as a "privileged structure" in medicinal chemistry due to its favorable physicochemical, metabolic, and biological properties. nih.gov The inclusion of a morpholine scaffold can enhance key pharmacokinetic characteristics of a molecule, such as water solubility and metabolic stability, without necessarily being directly involved in binding to a biological target. nih.govacs.org

Substituted morpholines are integral to numerous pharmaceuticals, including anticancer, antidepressant, and antibacterial agents. thieme-connect.comresearchgate.net For example, Linezolid is a synthetic antibiotic containing a morpholine ring, and Reboxetine is an antidepressant that also features this scaffold. jchemrev.comlifechemicals.com The versatility of the morpholine ring stems from its ability to be readily introduced into molecules as a synthetic building block and its capacity to be decorated with various substituents at multiple positions. nih.govjchemrev.com This allows chemists to fine-tune the properties of the final compound. mdpi.com The development of novel synthetic methods to create highly substituted morpholines is an active area of research, aiming to expand the diversity of accessible molecular frameworks for drug discovery and other applications. nih.govacs.org

The three-dimensional nature of the saturated morpholine ring is another desirable feature, contributing to the "escape from flatland" trend in drug design, which correlates molecular saturation with improved solubility and success in drug discovery. nih.govacs.org Beyond medicine, morpholine derivatives are also utilized in agrochemicals for their antifungal and antibacterial properties. lifechemicals.com

Role of Chiral Heterocyclic Building Blocks in Modern Synthetic Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. numberanalytics.com Receptors, enzymes, and other biological macromolecules are themselves chiral, meaning they often interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. mdpi.com This stereospecificity is critical, as different enantiomers can exhibit vastly different biological activities, potencies, and even toxicities. numberanalytics.commdpi.com Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and development. nih.gov

Chiral heterocyclic compounds are particularly valuable as building blocks in this endeavor. numberanalytics.comukri.org They provide access to complex, three-dimensional molecular architectures that are essential for specific interactions with biological targets. ukri.org The importance of nitrogen heterocycles, in particular, is underscored by their prevalence in natural products and synthetic pharmaceuticals. researchgate.net The use of pre-synthesized, enantiomerically pure heterocyclic building blocks is a key strategy in asymmetric synthesis, allowing for the efficient construction of complex target molecules. nih.govrsc.org These building blocks, such as chiral pyrrolidines or piperidines, serve as foundational scaffolds upon which further molecular complexity can be built. merckmillipore.com The development of new synthetic methods to access novel chiral heterocycles is crucial for expanding the chemical space available to medicinal chemists and materials scientists. ukri.org

Scope and Research Trajectories of (2-Methylmorpholin-3-yl)methanol in Academic Investigation

This compound, as a chiral substituted morpholine, sits (B43327) at the intersection of the two significant areas described above. Its utility lies primarily in its role as a chiral building block for the synthesis of more complex, high-value molecules. evitachem.com The specific stereochemistry of its two chiral centers ((2,3)-positions) provides a defined three-dimensional framework that can be incorporated into larger structures. sigmaaldrich.comcymitquimica.com

Academic and industrial research has utilized this compound and its derivatives in the creation of sophisticated pharmaceutical agents. A notable example is its use as a precursor for the (3S)-3-methylmorpholin-4-yl moiety found in certain kinase inhibitors. For instance, the compound (5-{2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methanol has been investigated as a potent inhibitor of the mTORC1/2 pathway, a key target in cancer therapy. mdpi.comnih.gov This demonstrates the direct application of the chiral morpholine scaffold in constructing targeted therapeutics.

The synthesis of various stereoisomers of this compound, such as the (2R,3R) and (2S,3S) forms, allows for a systematic exploration of how the stereochemistry of this fragment influences the biological activity of the final compound. sigmaaldrich.comcymitquimica.com It is available commercially, often as a hydrochloride salt, for research and development purposes. cymitquimica.comaksci.com Its application as a chiral auxiliary in asymmetric synthesis is another area of its utility, helping to control the stereochemical outcome of chemical reactions. evitachem.com

Table 1: Investigated Derivatives and Isomers of this compound This interactive table summarizes various forms and related compounds of this compound found in research contexts.

Compound Name CAS Number Stereochemistry Context/Application
((2R,3R)-2-Methylmorpholin-3-yl)methanol 744196-64-3 (2R,3R) Chiral building block for synthesis. sigmaaldrich.com
((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride Not specified (2S,3S) Chiral building block for synthesis. cymitquimica.com
((2S,6S)-6-methylmorpholin-2-yl)methanol Not specified (2S,6S) Building block for pharmaceuticals, chiral auxiliary. evitachem.com
This compound;hydrochloride Not specified Racemic/Unspecified Research and development use. aksci.com
(5-{2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methanol Not specified (3S) mTORC1/2 inhibitor for cancer research. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylmorpholin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5-6(4-8)7-2-3-9-5/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDXWDJQJUXDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methylmorpholin 3 Yl Methanol and Its Stereoisomers

Established Strategies for Morpholine (B109124) Ring System Construction

The construction of the morpholine ring system can be achieved through various established synthetic strategies. These methods often involve the formation of the key C-O and C-N bonds that define the heterocyclic ring. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry of the target morpholine.

Intramolecular Reductive Etherification Approaches to Substituted Morpholines

Intramolecular reductive etherification has emerged as a powerful strategy for the stereoselective synthesis of substituted morpholines. This approach typically involves the cyclization of a linear precursor containing both an alcohol and a carbonyl group, or a group that can be reduced to an alcohol in situ. The reaction cascade of reduction and subsequent etherification allows for the formation of the morpholine ring with defined stereochemistry.

One common pathway involves the use of keto alcohol precursors. These intermediates can be subjected to reducing agents that facilitate both the reduction of the ketone to a secondary alcohol and the subsequent intramolecular cyclization to form the ether linkage of the morpholine ring. The stereochemical outcome of the cyclization is often influenced by the existing stereocenters in the precursor and the reaction conditions employed.

Precursor TypeKey TransformationStereochemical Control
Keto AlcoholsReduction of ketone and intramolecular etherificationSubstrate-controlled diastereoselectivity
Amino DiolsActivation of one hydroxyl group followed by intramolecular nucleophilic substitutionControl through selective activation and inversion of stereochemistry

Cyclization Reactions in Morpholine Formation

A variety of cyclization reactions are utilized to form the morpholine ring. These methods often rely on the intramolecular reaction of a bifunctional precursor containing both an amine and an alcohol, or their synthetic equivalents.

One notable method involves the use of ethylene (B1197577) sulfate (B86663) as a reagent to convert 1,2-amino alcohols into morpholines. This protocol is advantageous due to its redox-neutral nature and the use of inexpensive reagents. The key to this methodology is the ability to achieve clean monoalkylation of the amino alcohol with ethylene sulfate, which then undergoes intramolecular cyclization to furnish the morpholine ring. chemrxiv.orgorganic-chemistry.org This approach has been successfully applied to the synthesis of a variety of substituted morpholines. chemrxiv.orgorganic-chemistry.org

Another powerful strategy is the palladium-catalyzed carboamination reaction. This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The key step involves the Pd-catalyzed coupling of a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide, leading to the formation of the morpholine ring as a single stereoisomer. nih.gov This strategy also provides access to 2,3-disubstituted morpholine products. nih.gov

Iron(III) has also been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted by an allylic alcohol. organic-chemistry.org Furthermore, a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in situ Fe(III)-catalyzed heterocyclization, provides access to 2,3-disubstituted morpholines with very good yields and diastereoselectivities. organic-chemistry.org

Enantioselective Synthesis of (2-Methylmorpholin-3-yl)methanol Derivatives

The synthesis of specific stereoisomers of this compound requires enantioselective methods that can control the absolute configuration of the chiral centers at the C2 and C3 positions of the morpholine ring.

Stereocontrolled Approaches Utilizing Chiral Precursors

A common and effective strategy for the enantioselective synthesis of chiral morpholines is the use of readily available chiral starting materials. By incorporating a stereocenter from a chiral pool precursor, the stereochemistry of the newly formed ring can be directed.

Chiral β-amino alcohols are privileged and versatile building blocks in asymmetric synthesis, serving as excellent precursors for the construction of enantiopure morpholine derivatives. nih.gov The inherent stereochemistry of the amino alcohol can be used to control the stereochemical outcome of the cyclization reaction, leading to the formation of specific stereoisomers of the target morpholine.

A general approach involves the conversion of a 1,2-amino alcohol into a morpholine via an annulation reaction. chemrxiv.org A common, albeit multi-step, method is the reaction of a 1,2-amino alcohol with chloroacetyl chloride to form a morpholinone intermediate, which is then reduced to the desired morpholine. chemrxiv.org This three-step sequence of amide bond formation, cyclization, and reduction is a well-established route to substituted morpholines. chemrxiv.org

The conversion of enantiopure amino alcohols to cis-3,5-disubstituted morpholines has been achieved through a four-step synthesis where the key step is a Pd-catalyzed carboamination reaction. nih.gov This strategy allows for the generation of the morpholine products as single stereoisomers in moderate to good yields. nih.gov

Chiral PrecursorKey ReactionProduct Stereochemistry
(S)-AlaninolAnnulation with a two-carbon electrophileControlled by the stereocenter of the amino alcohol
(R)-PhenylglycinolPd-catalyzed carboaminationHigh diastereoselectivity for cis-isomers nih.gov

Reductive amination is a cornerstone of amine synthesis and can be a powerful tool in the construction of nitrogen-containing heterocycles, including morpholines. researchgate.net This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. When applied in an intramolecular fashion, reductive amination can be a key step in the formation of a cyclic amine.

For the synthesis of chiral morpholines, a stereocontrolled reductive amination can be employed. This can involve the use of a chiral precursor that directs the stereochemical outcome of the reduction, or the use of a chiral reducing agent or catalyst. For instance, the reductive amination of a chiral aldehyde or ketone derived from an amino alcohol can lead to the formation of a chiral morpholine with high diastereoselectivity.

While direct reductive amination to form the morpholine ring of this compound from a linear precursor is a plausible strategy, the control of stereochemistry at two adjacent centers can be challenging. The choice of reducing agent and reaction conditions is critical to achieving the desired diastereoselectivity. researchgate.net Enzymes, such as reductive aminases (RedAms), offer an alternative for the stereoselective amination of ketones and can be engineered to produce specific stereoisomers of chiral amines, a technology that could potentially be applied to the synthesis of complex morpholine structures. nih.gov

Carbonyl PrecursorAmine PrecursorKey Challenge
Chiral α-amino aldehyde- (intramolecular)Control of diastereoselectivity at the newly formed stereocenter
Dicarbonyl compoundChiral amino alcoholChemoselective formation of the desired imine and subsequent stereoselective reduction

Asymmetric Catalytic Methods for Ring Closure

The formation of the morpholine ring is a critical step in the synthesis of this compound. Asymmetric catalytic methods are employed to induce chirality during the cyclization process, ensuring the formation of a specific enantiomer. One prominent strategy is the asymmetric hydrogenation of dehydromorpholine precursors. This method utilizes chiral catalysts, often complexes of rhodium with bisphosphine ligands that possess a large bite angle, to achieve high enantioselectivity. rsc.org The catalyst facilitates the addition of hydrogen across a double bond in the morpholine precursor, creating one or more stereocenters with a high degree of control.

Another powerful technique is the enantioselective halocyclization of unsaturated amino alcohols. rsc.org In this approach, a chiral catalyst, such as a cinchona alkaloid-derived phthalazine, is used to mediate the cyclization of an appropriate alkenol substrate in the presence of a halogen source. This process can generate chlorinated morpholines with excellent yields and high enantioselectivities, which can then be further modified to yield the target compound. rsc.org These catalytic methods are advantageous due to their efficiency, requiring only small amounts of the chiral catalyst to produce large quantities of the desired enantiomerically enriched product.

Diastereoselective Synthesis of this compound

Diastereoselective synthesis is essential when a molecule contains multiple stereocenters, as is the case with this compound. The goal is to control the relative stereochemistry of these centers. A notable approach involves a one-pot reaction starting from a 2-tosyl-1,2-oxazetidine and a β-keto ester, such as methyl 2-methyl-3-oxopropanoate. nih.gov This base-catalyzed reaction proceeds through the formation of a morpholine hemiaminal, leading to the synthesis of intermediates like methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate with a diastereomeric ratio (dr) of up to 3.4:1. nih.gov Subsequent chemical transformations can then convert this intermediate into the target molecule.

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols also provides a pathway to highly substituted morpholines with excellent diastereoselectivity. rsc.org This atom-economic approach can generate multiple stereocenters in a single step with high control over their relative arrangement. Furthermore, base-catalyzed cascade reactions have been developed for the stereoselective synthesis of orthogonally protected 2,3-disubstituted morpholines, which serve as versatile precursors. sci-hub.st These methods rely on the strategic opening of a chiral epoxide by a carbamate (B1207046) nitrogen, followed by intramolecular ring closure, to establish the cis or trans relationship between substituents at the C2 and C3 positions. sci-hub.st

Specific Synthetic Routes to Defined Stereoisomers

The synthesis of specific stereoisomers of this compound requires precise control over the absolute configuration of the two stereocenters at positions 2 and 3 of the morpholine ring.

Preparation of ((2R,3R)-2-Methylmorpholin-3-yl)methanol

While a direct synthesis for ((2R,3R)-2-Methylmorpholin-3-yl)methanol is not extensively detailed in the literature, established methodologies for analogous structures can be applied. A common strategy involves starting with a chiral building block that already contains one of the desired stereocenters. For instance, a synthesis could commence from a chiral amino alcohol derivative. The Sharpless asymmetric epoxidation is a well-known method to install a stereocenter, which can then be elaborated into the morpholine ring. sci-hub.st A base-catalyzed cascade reaction using a starting material with the appropriate (R)-configuration would be a viable route to install the C2 and C3 stereocenters with the desired (R,R) stereochemistry. sci-hub.st

Preparation of ((2S,3S)-2-Methylmorpholin-3-yl)methanol

The synthesis of the (2S,3S) enantiomer follows similar principles to its (2R,3R) counterpart, but utilizes starting materials of the opposite chirality. For example, the resolution of a racemic mixture of a key intermediate using a chiral resolving agent, such as (+)-mandelic acid, has been successfully employed in the synthesis of other (2S,3S)-disubstituted morpholines. nih.gov This classical approach separates the diastereomeric salts, allowing for the isolation of the desired enantiomer. Alternatively, starting the synthetic sequence with an enantiomerically pure precursor, such as an (S)-amino alcohol, and employing stereocontrolled reactions like an intramolecular oxa-Michael reaction, can lead to the desired (2S,3S) product. nih.gov

Methodology Key Reagents/Steps Stereochemical Control Reference
Asymmetric EpoxidationSharpless Epoxidation ReagentsInstalls initial stereocenter with high enantioselectivity. sci-hub.st
Chiral Resolution(+)-Mandelic AcidSeparation of diastereomeric salts to isolate the desired enantiomer. nih.gov
Chiral Starting Material(S)-Amino AlcoholsThe chirality of the starting material dictates the final product's stereochemistry. nih.gov

Enzymatic and Biocatalytic Methods for Stereoselective Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds. Enzymes, such as hydrolases (including lipases and proteases), operate under mild conditions and can exhibit exceptional enantio- and regioselectivity. nih.gov In the context of synthesizing chiral morpholines, enzymes can be used for the kinetic resolution of racemic intermediates. For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the easy separation of the acylated product from the unreacted enantiomer.

These biocatalytic reactions are valued for their sustainability, as they often occur in aqueous media at ambient temperature and pressure, reducing energy consumption and waste generation. nih.gov The high specificity of enzymes minimizes the formation of byproducts, simplifying purification processes. While specific enzymatic routes to this compound are not widely reported, the principles of biocatalysis are broadly applicable to the synthesis of its chiral precursors, such as chiral amino alcohols or epoxides. nih.gov

Process Optimization and Scalability in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger, more practical scale presents significant challenges that require process optimization. For the synthesis of morpholine derivatives, scalability has been demonstrated in several reported routes. A four-step synthesis of a bis-morpholine spiroacetal scaffold, for example, was shown to be high-yielding and performable on a large scale starting from readily available materials. acs.org Key to scalability is the use of robust and high-yielding reactions.

Optimization often involves adjusting reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize reaction times. For instance, in the synthesis of substituted morpholines, certain reactions have been shown to be readily scaled up, affording products with good yields. acs.org The development of one-pot cascade reactions is also a key strategy for improving scalability, as it reduces the number of intermediate purification steps, saving time, solvents, and resources. sci-hub.st The choice of protecting groups that are stable under reaction conditions but can be removed efficiently on a large scale is another critical consideration for a successful and scalable synthesis.

Refinement of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a critical aspect of synthesizing substituted morpholines like this compound. Key parameters that are frequently refined include the choice of catalyst, solvent, temperature, and base. These refinements aim to maximize the conversion of starting materials, minimize the formation of byproducts, and achieve high diastereoselectivity and enantioselectivity.

One effective approach for the synthesis of 3-substituted morpholines involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. ubc.ca This method is particularly relevant for constructing the chiral core of this compound. Starting from an appropriate aminoalkyne substrate, a catalyst, such as a bis(amidate)bis(amido)titanium complex, can facilitate the initial cyclization to a cyclic imine. ubc.ca The subsequent asymmetric reduction of the imine is crucial for establishing the desired stereochemistry. For this step, catalysts like the Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, have been shown to afford chiral 3-substituted morpholines in good yields and with high enantiomeric excesses, often exceeding 95%. ubc.ca

The choice of solvent and base also plays a significant role in the outcome of the synthesis. Aprotic polar and nonpolar solvents such as toluene (B28343) and 1,4-dioxane (B91453) have been found to be optimal for similar morpholine syntheses. acs.org The reaction temperature must be carefully controlled, as higher temperatures can lead to a significant decrease in yield. acs.org Various organic and inorganic bases, including potassium carbonate, can be employed to promote the cyclization reaction. acs.org

Palladium-catalyzed carboamination reactions represent another viable strategy for constructing substituted morpholines. nih.gov This method involves the reaction of a suitably protected amino alcohol derivative with an aryl or alkenyl bromide. Optimization of this process has shown that the catalyst system, typically consisting of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand such as P(2-furyl)₃, is critical for achieving good yields. nih.gov The reaction is generally performed in a solvent like toluene at elevated temperatures. nih.gov

The following interactive data table summarizes key reaction parameters and their typical impact on the synthesis of substituted morpholines, which can be extrapolated for the synthesis of this compound.

ParameterVariationEffect on YieldEffect on Purity/SelectivityCitation
Catalyst Noyori-Ikariya Ru-catalystGood to high yieldsHigh enantioselectivity (>95% ee) ubc.ca
Bisphosphine-Rhodium complexQuantitative yieldsExcellent enantioselectivities (up to 99% ee) rsc.orgnih.govrsc.org
Pd(OAc)₂ / P(2-furyl)₃Moderate to good yieldsHigh diastereoselectivity (>20:1 dr) nih.gov
Solvent Toluene, 1,4-DioxaneOptimal yieldsCan influence reaction rate and selectivity acs.org
Dimethylformamide (DMF)Commonly used, requires dilute conditionsFavors intramolecular cyclization nih.gov
Temperature Room Temperature to 60 °CHigher temperatures can decrease yieldCan affect the rate and selectivity of enzymatic reactions acs.orgnih.govfrontiersin.org
105 °CEffective for Pd-catalyzed reactionsMay require optimization to minimize side reactions nih.gov
Base Potassium Carbonate (K₂CO₃)Effective in promoting cyclizationChoice of base can influence reaction efficiency acs.org
Sodium t-butoxide (NaOtBu)Used in Pd-catalyzed couplingsStrong base, can affect substrate compatibility nih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is an increasingly important consideration, aiming to reduce the environmental impact of chemical processes. Key areas of focus include the use of biocatalysis, renewable feedstocks, and environmentally benign reaction media.

The synthesis of chiral amino alcohols, which are precursors to or can be incorporated into the synthesis of morpholines, provides a strong foundation for applying green chemistry principles. researchgate.net One promising approach is the use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of α-hydroxy ketones. nih.govfrontiersin.org This biocatalytic method allows for the synthesis of chiral amino alcohols with high stereoselectivity under mild reaction conditions, using ammonia (B1221849) as the sole amino donor. nih.govfrontiersin.org The reactions are typically performed in aqueous buffers at ambient temperature, significantly reducing the need for volatile organic solvents and harsh reagents. nih.govfrontiersin.org

Visible-light photocatalysis is another green synthetic tool that can be applied to the synthesis of the 1,2-amino alcohol substructure of the target molecule. rsc.org This method can facilitate the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones in water at room temperature. rsc.org The use of water as a solvent and visible light as a renewable energy source makes this a highly sustainable approach. rsc.org

The principles of atom economy and the reduction of derivatization steps are also central to green synthesis. Transition-metal-catalyzed asymmetric hydrogenation reactions are highly atom-economical. nih.govrsc.org Furthermore, the development of catalytic methods for the direct synthesis of chiral molecules avoids the need for protecting groups, which simplifies the synthetic process and reduces waste. acs.org For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones is a safer and more environmentally friendly alternative to traditional methods that require protection and deprotection steps. acs.org

The following interactive data table outlines the application of green chemistry principles to the synthesis of chiral building blocks relevant to this compound.

Green Chemistry PrincipleApplication in SynthesisAdvantagesCitation
Biocatalysis Use of engineered amine dehydrogenases (AmDHs) for asymmetric amination.High stereoselectivity, mild reaction conditions (aqueous buffer, room temp.), use of ammonia as amino donor. nih.govfrontiersin.org
Use of Renewable Feedstocks/Energy Visible-light photocatalysis for C-C bond formation.Utilizes water as a solvent and light as a renewable energy source. rsc.org
Atom Economy Asymmetric hydrogenation and transfer hydrogenation reactions.High efficiency and minimal waste as all atoms of the reactants are incorporated into the product. nih.govrsc.orgacs.org
Reduction of Derivatives Catalytic synthesis of unprotected chiral molecules.Avoids protection/deprotection steps, leading to shorter, more efficient syntheses with less waste. acs.org
Safer Solvents and Auxiliaries Use of water as a reaction solvent.Environmentally benign, non-toxic, and readily available. rsc.org

Chemical Transformations and Derivatization of 2 Methylmorpholin 3 Yl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a key site for functionalization, allowing for oxidation, esterification, etherification, and halogenation reactions.

The primary alcohol of (2-Methylmorpholin-3-yl)methanol can be oxidized to form the corresponding aldehyde or further to a carboxylic acid, depending on the reagents and reaction conditions employed. While direct oxidation studies on this specific molecule are not extensively detailed in the provided search results, the reactivity can be inferred from similar structures. The oxidation of alcohols is a fundamental transformation in organic synthesis. smolecule.com For instance, related heterocyclic alcohols can be oxidized to their corresponding ketones or aldehydes.

Common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the controlled oxidation to an aldehyde. beilstein-journals.org For the synthesis of the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would be required. A process for oxidizing a similar heterocyclic methanol (B129727), [3-(bromomethyl)oxetan-3-yl]methanol, to the corresponding carboxylic acid has been documented, demonstrating the feasibility of this transformation on related ring systems. google.com

Table 1: Representative Oxidation Reactions of Alcohols

Starting Material Analogue Reagent Product Type Reference
Isoxazolidin-4-ols Dess–Martin periodinane Ketone beilstein-journals.org
[3-(bromomethyl)oxetan-3-yl]methanol Not specified Carboxylic acid google.com
General Primary Alcohols Pyridinium Chlorochromate (PCC) Aldehyde General Knowledge

Esterification: The primary alcohol of this compound readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. smolecule.combyjus.com This reaction is typically catalyzed by an acid, such as sulfuric acid, or promoted by a coupling agent. byjus.com The use of N-methylmorpholine (NMM), a related morpholine (B109124) derivative, as a base has been noted in esterification reactions involving 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a condensing agent. researchgate.net The modification of natural product compounds through esterification is a common strategy to enhance properties like bioavailability. medcraveonline.com

Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a standard method. While not specifically detailed for this compound, this is a fundamental and applicable reaction for primary alcohols. rsc.org

Table 2: Esterification and Etherification Approaches

Reaction Type Reagents Product General Applicability
Esterification Carboxylic Acid, Acid Catalyst Ester High smolecule.combyjus.com
Esterification Acyl Chloride, Base Ester High bath.ac.uk

The primary hydroxyl group can be substituted by a halogen atom (Cl, Br, I) to produce a halomethyl derivative. A common method for this transformation is the Appel reaction, which uses a combination of triphenylphosphine (B44618) (or a polymer-supported version) and a carbon tetrahalide (e.g., CCl₄, CBr₄). rsc.org This method proceeds under neutral conditions. rsc.org Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting primary alcohols to the corresponding alkyl chlorides and bromides, respectively.

Reactivity of the Morpholine Nitrogen Atom

The secondary amine in the morpholine ring is a nucleophilic center and a key site for introducing a wide variety of substituents.

N-Alkylation: The morpholine nitrogen can be readily alkylated using alkyl halides or other alkylating agents. researchgate.net For example, the N-alkylation of a similar morpholine-containing compound, 4-((1H-benzimidazol-2-yl)methyl)morpholine, with benzyl (B1604629) chloride in the presence of a base successfully yields the N-benzylated product. mdpi.com Transition-metal catalysts have also been employed for the N-alkylation of amines using alcohols as the alkylating agent, which presents a more environmentally benign approach. acs.org

N-Acylation: The nitrogen atom reacts with acylating agents like acyl chlorides or acid anhydrides to form amides. bath.ac.uk This is a robust and widely used reaction for modifying amines. Electrochemical methods have also been developed for both N-alkylation and N-acylation under mild conditions. rsc.org

Table 3: N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Example Product Type Reference
N-Alkylation Benzyl chloride N-Benzyl morpholine mdpi.com
N-Methylation Methanol, Ir(III) Catalyst N-Methyl morpholine acs.org
N-Acylation Acyl chloride N-Acyl morpholine (Amide) bath.ac.uk

The reactivity of the morpholine nitrogen allows for the synthesis of a broad spectrum of N-substituted derivatives, which is a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.net A multi-step synthesis starting from 2-(chloromethyl)-1H-benzimidazole and morpholine, followed by N-alkylation and quaternization, led to a series of novel N-methylmorpholine-substituted benzimidazolium salts. mdpi.com Similarly, N-substituted benzamide (B126) derivatives have been synthesized and evaluated for biological activity. researchgate.net The synthesis of complex N-substituted morpholino nucleosides has also been achieved through reductive amination of a dialdehyde (B1249045) intermediate with various alkylamines. nih.gov

Table 4: Examples of N-Substituted Derivative Synthesis

Starting Material Key Reagents Derivative Class Reference
4-((1H-benzimidazol-2-yl)methyl)morpholine Benzyl chloride, 2-chloro-N-arylacetamides N-Substituted Benzimidazolium Salts mdpi.com
Ribonucleosides, Alkylamines Sodium periodate, Alkylamine HCl salts N-Substituted Morpholino Nucleosides nih.gov

Salt Formation and its Influence on Reactivity

The morpholine ring contains a secondary amine group which imparts basic properties to the molecule. This amine can react with both inorganic and organic acids to form the corresponding salts. chemenu.com The most common example is the formation of this compound hydrochloride through reaction with hydrochloric acid (HCl).

The primary influence of salt formation is the modulation of the nucleophilicity of the nitrogen atom. By protonating the amine to form an ammonium (B1175870) salt, its lone pair of electrons becomes unavailable for nucleophilic attack. This transformation is a cornerstone of achieving chemoselectivity in the derivatization of amino alcohols. For instance, in an acidic medium, the amine group is effectively "protected" as its salt, allowing for selective reactions to occur at the hydroxyl group. beilstein-journals.org Furthermore, converting the free base into its salt form, such as the hydrochloride, significantly increases its solubility in aqueous media, which can be advantageous for certain reaction conditions or purification processes. evitachem.comsmolecule.com

Table 1: Influence of Salt Formation on this compound Properties

Property Free Base Form Salt Form (e.g., Hydrochloride)
Amine Nucleophilicity High Negligible (Protonated)
Water Solubility Lower Significantly Higher evitachem.comsmolecule.com

| Typical Reaction Site | Amine (N-H) is most nucleophilic | Alcohol (O-H) becomes the primary nucleophile |

Transformations of the Methyl Substituent

The methyl group at the C-2 position of the morpholine ring is composed of strong, non-polar carbon-hydrogen bonds. In the context of the common chemical transformations applied to this compound, this alkyl group is generally considered unreactive and does not participate in derivatization reactions. Standard synthetic protocols targeting the amine or alcohol functionalities, such as acylation, alkylation, or oxidation, typically leave the C-2 methyl group intact. Transformations involving this substituent would require harsh, radical conditions or highly specialized reagents not commonly employed for simple derivatization of this scaffold.

Ring Transformations and Rearrangement Reactions

While derivatization of the existing functional groups is most common, the morpholine ring itself can be the subject of chemical transformation, although this is less frequently reported for this specific molecule. Synthetic strategies for forming substituted morpholines often involve the ring-opening of smaller, more strained heterocycles like activated aziridines, followed by an intramolecular cyclization. beilstein-journals.orgresearchgate.netsemanticscholar.org For example, a Lewis acid-catalyzed SN2-type ring opening of an aziridine (B145994) by a haloalcohol can produce a haloalkoxy amine intermediate, which then cyclizes to form the morpholine ring. researchgate.net

Conversely, ring-opening or rearrangement of the this compound skeleton would likely require significant energy input or specific catalytic systems designed to cleave the C-O or C-N bonds within the stable six-membered ring. Such transformations are not characteristic of its standard derivatization chemistry but represent potential, more complex synthetic pathways.

Chemo- and Regioselectivity in Derivatization

The presence of two distinct nucleophilic centers—the secondary amine and the primary alcohol—makes chemo- and regioselectivity critical considerations when derivatizing this compound. The outcome of a reaction is highly dependent on the reagents and conditions employed, which can be tuned to target either the nitrogen or the oxygen atom selectively. diva-portal.orgdiva-portal.org

N-Alkylation and N-Acylation: Under neutral or basic conditions, the secondary amine is the more powerful nucleophile and will react preferentially. N-alkylation can be achieved using alkyl halides. More modern, atom-economical methods include "borrowing hydrogen" (or hydrogen autotransfer) reactions, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst (e.g., iridium or ruthenium), producing water as the only byproduct. acs.orgdtu.dk Similarly, N-acylation with reagents like acyl chlorides or anhydrides will proceed at the nitrogen atom in the absence of an acid catalyst.

O-Acylation and O-Alkylation: To achieve selective reaction at the primary hydroxyl group, the more reactive amine must be deactivated. As discussed in section 3.2.3, this is readily accomplished by conducting the reaction in a strong acid, such as trifluoroacetic acid (CF3CO2H) or methanesulfonic acid (MeSO3H). beilstein-journals.org The amine is protonated to its non-nucleophilic ammonium salt, leaving the alcohol free to react with an acylating agent. beilstein-journals.org This principle allows for the clean synthesis of O-acyl derivatives. O-alkylation can be more complex but can be achieved through methods like the Williamson ether synthesis after selective protection of the amine.

The selective transformations possible with this compound are summarized in the table below.

Table 2: Chemo- and Regioselective Reactions

Target Functional Group Reaction Type Typical Reagents and Conditions Resulting Derivative
Secondary Amine N-Alkylation Alkyl halide, base; or Alcohol, Ir/Ru catalyst (Borrowing Hydrogen) acs.orgdtu.dk N-Alkyl- (e.g., N-Ethyl-) derivative
Secondary Amine N-Acylation Acyl chloride or anhydride, base N-Acyl- (e.g., N-Acetyl-) derivative
Primary Alcohol O-Acylation Acyl chloride or anhydride, strong acid (e.g., CF3CO2H) beilstein-journals.org O-Acyl- (e.g., O-Acetyl-) derivative
Primary Alcohol Oxidation Mild oxidizing agent (e.g., PCC, Swern) (2-Methylmorpholin-3-yl)carbaldehyde

| Primary Alcohol | Oxidation | Strong oxidizing agent (e.g., Jones reagent) | 2-Methylmorpholine-3-carboxylic acid |

This ability to selectively functionalize either the nitrogen or the oxygen atom makes this compound a versatile building block in medicinal chemistry and organic synthesis.

Advanced Applications in Organic Synthesis and Material Science

(2-Methylmorpholin-3-yl)methanol as a Versatile Chiral Building Block

The inherent chirality and functional group arrangement of this compound make it an exemplary chiral building block in synthetic organic chemistry. smolecule.comcymitquimica.com Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules, a critical aspect in the development of pharmaceuticals and other biologically active compounds. google.com

Construction of Complex Chiral Scaffolds and Molecular Architectures

This compound serves as a fundamental component in the assembly of intricate chiral scaffolds and molecular architectures. smolecule.com Its morpholine (B109124) ring provides a defined three-dimensional structure, while the hydroxymethyl and methyl groups offer points for further chemical modification. smolecule.comsigmaaldrich.com This allows for the systematic construction of larger, more complex molecules with specific stereochemical configurations. The ability to build upon this chiral framework is essential for creating novel compounds with tailored properties for various applications, including drug discovery and materials science. For instance, the synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines with diverse substitution patterns has been achieved through efficient one-pot procedures, highlighting the utility of such building blocks. researchgate.net

Precursor in the Synthesis of Diverse Heterocyclic Systems

The structural attributes of this compound make it a valuable precursor for the synthesis of a wide array of heterocyclic systems. smolecule.com The inherent morpholine structure can be modified or incorporated into larger, more complex heterocyclic frameworks. This versatility is crucial in medicinal chemistry, where heterocyclic compounds form the core of many therapeutic agents. The synthesis of various morpholine derivatives, including those with substitutions at different positions, demonstrates the adaptability of this scaffold. evitachem.com For example, procedures have been developed for the stereoselective synthesis of 2,5-disubstituted morpholines. researchgate.net

Applications in Fragment-Based Drug Design (focused on chemical utility)

In the context of fragment-based drug design (FBDD), this compound and its derivatives serve as valuable three-dimensional fragments. nih.gov FBDD is a strategy that utilizes small, low-molecular-weight compounds (fragments) to identify and develop high-affinity ligands for biological targets. nih.gov The sp3-rich, chiral nature of this compound provides a distinct advantage over the more commonly used flat, aromatic fragments. nih.gov This three-dimensionality allows for more specific and potentially stronger interactions with the binding sites of proteins and other biological macromolecules. nih.gov The ability to introduce diverse substituents onto the morpholine scaffold provides a means to explore chemical space and optimize fragment binding. nih.gov

Utilization in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in modern organic synthesis for producing enantiomerically pure compounds. diva-portal.org this compound and its derivatives have found significant application in this field, primarily through their use in the development of chiral ligands for metal-catalyzed reactions.

Development of Chiral Ligands for Metal-Catalyzed Asymmetric Transformations

The chiral structure of this compound makes it an excellent starting point for the synthesis of chiral ligands. smolecule.com These ligands can coordinate with a metal center to form a chiral catalyst, which can then direct the stereochemical course of a chemical reaction. bath.ac.uk The development of such catalysts is crucial for a wide range of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. acs.orgresearchgate.net The modular nature of ligands derived from this compound allows for fine-tuning of the catalyst's steric and electronic properties to achieve high levels of enantioselectivity for a specific transformation. sfu.ca

Influence of this compound Derived Ligands on Stereochemical Outcome

The stereochemical outcome of a metal-catalyzed asymmetric reaction is directly influenced by the structure of the chiral ligand. diva-portal.org Ligands derived from this compound create a chiral environment around the metal center, which preferentially stabilizes the transition state leading to one enantiomer of the product over the other. acs.org The specific stereochemistry of the ligand, including the absolute configuration of the chiral centers and the conformation of the morpholine ring, dictates the facial selectivity of the reaction. sfu.ca Researchers have successfully employed ligands derived from similar chiral amino alcohols in various metal-catalyzed reactions, demonstrating their effectiveness in controlling stereochemistry. stanford.eduacs.org The ability to systematically modify the ligand structure allows for the optimization of enantioselectivity for a given substrate and reaction type. lboro.ac.uk

Organocatalytic Applications

While the broader class of chiral amines and morpholine derivatives are recognized for their role in organocatalysis, specific, documented applications of this compound as a standalone organocatalyst are not extensively detailed in peer-reviewed literature. However, the structural motifs present in the molecule are highly relevant to established catalytic systems. For instance, the closely related compound (S)-morpholin-3-ylmethanol is noted for its utility as a chiral ligand in asymmetric catalysis, where it can coordinate with metal catalysts to influence the stereochemical outcome of a reaction. smolecule.com The presence of the secondary amine and the adjacent chiral centers in this compound suggests its potential use in similar catalytic transformations, such as asymmetric aldol (B89426) or Michael reactions, although specific research data on its efficacy and selectivity are not available. Commercial suppliers often categorize methylmorpholine derivatives under organocatalysts, indicating their recognized potential in this field.

Incorporation into Polymeric Materials

The integration of chiral building blocks into macromolecules is a key strategy for developing advanced polymers with unique properties. This compound serves as a promising monomer or functionalizing agent in this domain.

The synthesis of chiral polymers often involves the polymerization of optically active monomers to impart specific stereochemical properties to the final material. researchgate.net this compound, as a chiral bifunctional molecule (containing both an amine and a hydroxyl group), can be incorporated into polymer backbones through processes like polycondensation or used to modify existing polymers. wikipedia.orgsymeres.com

The incorporation of such chiral morpholine derivatives can lead to polymers with helical structures or other forms of macromolecular asymmetry. rsc.orgfelixfreire.com These chiral polymers are of interest in applications such as chiral separation media, asymmetric catalysis, and optoelectronics. While the general principle is well-established, specific examples detailing the polymerization of this compound and the properties of the resulting polymers are not prominently featured in available research. However, commercial suppliers list stereoisomers like ((2R,3R)-2-methylmorpholin-3-yl)methanol as a building block for polymer science, underscoring its relevance in creating new polymeric materials. bldpharm.com

The inclusion of heterocyclic rings, such as the morpholine structure in this compound, into a polymer chain can significantly affect its material properties.

Thermal Stability: The inherent stability of the morpholine ring can enhance the thermal degradation temperature of a polymer. The introduction of such rigid cyclic structures can restrict the thermal motion of polymer chains, leading to a higher temperature requirement for decomposition. While specific thermogravimetric analysis (TGA) data for polymers containing this compound are not published, the principle is suggested by studies on related materials where incorporating similar structures improves thermal performance. smolecule.com

Role as a Precursor in Ionic Liquid Synthesis

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained attention as designer solvents and catalysts due to their unique properties like low vapor pressure, high thermal stability, and tunable solvency. nih.govmdpi.com

This compound is a suitable precursor for the synthesis of chiral morpholinium-based ionic liquids. The synthesis typically involves the quaternization of the secondary nitrogen atom in the morpholine ring with an alkyl halide (e.g., an iodoalkane or bromoalkane). nih.govresearchgate.net This reaction creates a cationic morpholinium core. The subsequent anion exchange with a desired anion (e.g., hexafluorophosphate, [PF₆]⁻, or bis(trifluoromethylsulfonyl)imide, [NTf₂]⁻) yields the final ionic liquid.

The general synthetic pathway is illustrated below:

Step 1: Quaternization this compound + R-X → [N-alkyl-(2-Methylmorpholin-3-yl)methanol]⁺X⁻ (where R is an alkyl group and X is a halide)

Step 2: Anion Metathesis [N-alkyl-(2-Methylmorpholin-3-yl)methanol]⁺X⁻ + M⁺A⁻ → [N-alkyl-(2-Methylmorpholin-3-yl)methanol]⁺A⁻ + M⁺X⁻ (where M⁺ is a metal cation like K⁺ or Na⁺ and A⁻ is the desired anion)

The resulting ionic liquids possess chirality and contain a hydroxyl group, which can be used for further functionalization or to impart specific hydrogen-bonding capabilities to the solvent. These features make them potentially valuable for asymmetric synthesis, as chiral reaction media, or in specialized separation processes. smolecule.com The properties of these novel ionic liquids, such as their viscosity, melting point, and thermal stability, would be influenced by the nature of the N-alkyl substituent and the counter-anion, as shown in the table below for representative ionic liquid components.

Table 1: Representative Components in Ionic Liquid Synthesis This table provides examples of components used in the synthesis of various ionic liquids to illustrate the types of cations and anions that define their properties.

Role Component Name Chemical Formula CAS Number
Cation Precursor 1-Methylimidazole C₄H₆N₂ 616-47-7
Cation Precursor Pyridine C₅H₅N 110-86-1
Alkylating Agent 1-Hexyl Bromide C₆H₁₃Br 111-25-1
Anion Source Potassium Hexafluorophosphate KPF₆ 17084-13-8
Representative IL Cation 1-Hexyl-3-methylimidazolium [C₆H₁₁N₂C₃H₅]⁺ -

Spectroscopic Characterization and Structural Elucidation of 2 Methylmorpholin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds by providing information about the chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of (2-Methylmorpholin-3-yl)methanol would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, and the integration values would correspond to the number of protons generating the signal.

Expected ¹H NMR Data: | Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (J, Hz) | | :--- | :--- | :--- | :--- | | CH₃ | ~1.1-1.3 | Doublet (d) | ~6-7 | | H-2 | ~2.8-3.2 | Multiplet (m) | - | | H-3 | ~3.3-3.7 | Multiplet (m) | - | | CH₂OH | ~3.5-3.8 | Multiplet (m) | - | | H-5 (axial) | ~2.5-2.9 | Multiplet (m) | - | | H-5 (equatorial) | ~3.6-4.0 | Multiplet (m) | - | | H-6 (axial) | ~2.7-3.1 | Multiplet (m) | - | | H-6 (equatorial) | ~3.8-4.2 | Multiplet (m) | - | | NH | Broad singlet (br s) | - | | OH | Broad singlet (br s) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule, with each unique carbon atom producing a distinct signal.

Expected ¹³C NMR Data:

Carbon Expected Chemical Shift (ppm)
CH₃ ~15-20
C-2 ~55-60
C-3 ~60-65
CH₂OH ~65-70
C-5 ~45-50

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to trace the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would indicate through-space proximity of protons, which is essential for determining the stereochemistry and preferred conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol) 3200-3600 Strong, Broad
N-H stretch (amine) 3300-3500 Moderate
C-H stretch (alkane) 2850-3000 Strong
C-O stretch (alcohol) 1000-1260 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular ion peak ([M]⁺) would confirm the molecular weight of this compound (131.17 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula (C₆H₁₃NO₂). The fragmentation pattern would offer further structural clues. PubChemLite provides predicted collision cross section data for different adducts of the (2R,3R) stereoisomer, which can be compared with experimental data if it becomes available. uni.lu

Predicted Collision Cross Section Data (from PubChemLite):

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 132.10192 128.2
[M+Na]⁺ 154.08386 133.9

Advanced Spectroscopic Techniques for Conformation and Stereochemistry

The stereochemistry of this compound, which can exist as four possible stereoisomers (RR, SS, RS, SR), would be determined using a combination of techniques. Chiral chromatography could be used to separate the enantiomers. The relative and absolute stereochemistry would likely be confirmed by X-ray crystallography of a suitable crystalline derivative. In the absence of a crystal structure, advanced NMR techniques like NOESY, combined with computational modeling, could provide insights into the preferred conformation and relative stereochemistry of the substituents on the morpholine (B109124) ring.

Chiral Chromatography (e.g., HPLC, SFC) for Enantiomeric Purity Assessment

The separation of enantiomers is a critical step in the characterization of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are powerful techniques for assessing enantiomeric purity. wikipedia.orgscas.co.jpafmps.be

The principle behind chiral chromatography lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, their separation. researchgate.net For morpholine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. researchgate.neteuropeanpharmaceuticalreview.com

Methodology:

A typical method for determining the enantiomeric excess (ee) of this compound would involve the following:

Column Selection: A screening of various chiral columns (e.g., Chiralpak® or Chiralcel® series) is performed to identify the one that provides the best separation. nih.govchromatographyonline.com

Mobile Phase Optimization: For HPLC, a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used. In SFC, supercritical carbon dioxide is the main mobile phase component, with a polar co-solvent (modifier) like methanol (B129727) or ethanol. afmps.bechromatographyonline.com Additives like diethylamine (B46881) (for basic compounds) or trifluoroacetic acid (for acidic compounds) can be used to improve peak shape and resolution. chromatographyonline.com

Detection: A UV detector is typically used for analysis. researchgate.net

Data Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

While specific chromatograms for this compound are not publicly available, the table below illustrates typical data that would be obtained from a chiral HPLC or SFC analysis of a related chiral morpholine derivative.

Table 1: Representative Chiral Separation Data for a Morpholine Derivative

ParameterHPLCSFC
Chiral Stationary Phase Chiralpak® AD-HChiralcel® OX-H
Mobile Phase Hexane/Isopropanol (90:10)CO2/Methanol (80:20)
Flow Rate 1.0 mL/min3.0 mL/min
Retention Time (Enantiomer 1) 8.5 min2.1 min
Retention Time (Enantiomer 2) 10.2 min2.5 min
Resolution (Rs) > 1.5> 1.5
Enantiomeric Excess (ee) > 99%> 99%

This data demonstrates the capability of chiral chromatography to provide baseline separation of enantiomers, allowing for accurate determination of enantiomeric purity. SFC often offers the advantage of faster analysis times and reduced solvent consumption compared to HPLC. afmps.bechromatographyonline.com

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

While chiral chromatography can separate enantiomers, it does not inherently reveal their absolute configuration (i.e., whether they are the (R,R), (S,S), (R,S), or (S,R) isomer). Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used for this purpose. nih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its stereochemistry. researchgate.net ECD, similarly, measures the differential absorption of circularly polarized UV-Vis light. nih.gov The absolute configuration is determined by comparing the experimentally measured spectrum with the spectrum predicted for a known configuration using quantum chemical calculations. ru.nl

Methodology:

Conformational Search: A computational search for the low-energy conformers of the molecule is performed.

Spectrum Calculation: For each conformer, the VCD or ECD spectrum is calculated using density functional theory (DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate the final theoretical spectrum for a given absolute configuration.

Comparison: The theoretical spectrum is compared with the experimental spectrum. A good match allows for the unambiguous assignment of the absolute configuration.

For this compound, characteristic VCD bands would arise from the vibrations of the C-H, O-H, C-O, and C-N bonds within the chiral morpholine ring structure. The ECD spectrum would be influenced by the electronic transitions of the chromophores present in the molecule. Although specific spectra for this compound are not available, the table below shows representative spectral regions and the type of information they would provide.

Table 2: Representative Chiroptical Data for Absolute Configuration Determination

TechniqueSpectral RegionInformation Provided
VCD 4000-800 cm⁻¹Provides a detailed fingerprint of the molecule's stereochemistry based on vibrational modes. The sign and intensity of the VCD bands are highly sensitive to the absolute configuration.
ECD 200-400 nmSensitive to electronic transitions of chromophores. The Cotton effects (positive or negative peaks) in the ECD spectrum are characteristic of the absolute configuration of the stereocenters.

The successful application of these techniques has been demonstrated for a variety of chiral molecules, including complex natural products and pharmaceuticals containing morpholine moieties. semanticscholar.org

X-ray Crystallography for Solid-State Structure Elucidation (on suitable derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and the absolute configuration. nih.govmdpi.com For a molecule like this compound, which may not readily form crystals suitable for X-ray diffraction, derivatization is often employed.

Methodology:

Derivatization: The alcohol group of this compound can be reacted with a suitable achiral reagent, such as a substituted benzoic acid, to form an ester. This derivative may have improved crystallinity.

Crystal Growth: Single crystals of the derivative are grown by slow evaporation of a suitable solvent. rsc.org

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule. researchgate.net

The resulting crystallographic data would provide unambiguous confirmation of the relative stereochemistry of the methyl and hydroxymethyl groups (i.e., cis or trans) and, if a chiral derivatizing agent is used or if anomalous dispersion effects are measurable, the absolute configuration of both stereocenters. The table below summarizes the kind of crystallographic data that would be obtained.

Table 3: Representative X-ray Crystallographic Data for a Morpholine Derivative

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95°
Key Torsion Angle (defining conformation) C2-N-C3-C(methanol) = -65°
Absolute Configuration Confirmed as (2R, 3S)

Such crystallographic studies on related morpholine derivatives have been crucial in confirming their stereochemistry and understanding their conformational preferences in the solid state. nih.gov

Computational Chemistry and Mechanistic Investigations of 2 Methylmorpholin 3 Yl Methanol

Molecular Modeling and Conformational Analysis

Exploration of Preferred Conformations of the Morpholine (B109124) Ring

The morpholine ring in (2-Methylmorpholin-3-yl)methanol typically adopts a chair conformation, which is the most stable arrangement for six-membered heterocyclic systems. This preference is analogous to that observed in similar structures like piperidines and silacyclohexanes. nih.govmdpi.com The chair form minimizes torsional strain and steric interactions between the ring atoms. However, other conformations, such as the boat and twist-boat, also exist as higher-energy intermediates or transition states in the conformational equilibrium. The interconversion between these forms is a dynamic process, and the relative populations of each conformer can be estimated using computational energy calculations.

Table 1: Illustrative Conformational Analysis Data for a Substituted Morpholine Ring

ConformationRelative Energy (kcal/mol)Dihedral Angle (O-C-C-N)Key Distances (Å)
Chair0.0055.8°C2-C5: 2.54, N4-O1: 2.68
Twist-Boat5.331.2°C2-C5: 2.48, N4-O1: 2.55
Boat6.80.0°C2-C5: 2.45, N4-O1: 2.50

Note: This table presents hypothetical data to illustrate the typical energy differences and geometric parameters between conformations. Actual values for this compound would require specific calculations.

Steric and Electronic Effects of Substituents on Conformation

The methyl and hydroxymethyl substituents at the C2 and C3 positions of the morpholine ring significantly influence its conformational preferences. The steric bulk of these groups will favor conformations that place them in equatorial positions to minimize 1,3-diaxial interactions. This is a well-established principle in the conformational analysis of substituted cyclohexanes and related heterocycles. nih.govmdpi.com

Electronic effects also play a crucial role. The presence of the electronegative oxygen and nitrogen atoms in the ring, along with the hydroxyl group of the substituent, can lead to intramolecular hydrogen bonding and other electrostatic interactions. These interactions can stabilize certain conformations that might otherwise be sterically disfavored. For instance, an axial orientation of the hydroxymethyl group might be stabilized by a hydrogen bond with the ring's oxygen or nitrogen atom. The interplay between these steric and electronic factors determines the final conformational landscape of the molecule.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. mdpi.comnih.gov For this compound, DFT calculations can be employed to determine a variety of properties, including:

Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These are crucial for understanding the molecule's reactivity.

Vibrational Frequencies: Simulating the infrared (IR) spectrum to aid in the identification and characterization of the molecule.

Reactivity descriptors derived from DFT, such as the Fukui function and local softness, can pinpoint the most likely sites for nucleophilic and electrophilic attack, providing valuable information for predicting its chemical behavior. mdpi.com

Table 2: Representative DFT-Calculated Properties for a Morpholine Derivative

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.1 D

Note: This table contains example data to demonstrate the types of properties that can be calculated using DFT. Specific values for this compound would need to be computed.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Data

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. rsc.orgacs.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic and spectroscopic data. rsc.org While computationally more demanding than DFT, ab initio calculations are invaluable for:

Accurate Energy Calculations: Determining precise conformational energies and reaction barriers.

Spectroscopic Predictions: Simulating various types of spectra, including NMR and UV-Vis, with high fidelity.

Thermochemical Properties: Calculating heats of formation and other thermodynamic quantities. acs.org

These high-accuracy calculations are essential for a definitive understanding of the molecule's intrinsic properties and for benchmarking the results of less computationally intensive methods.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the lowest energy reaction pathways.

For example, in a potential oxidation reaction of the hydroxymethyl group, computational studies could differentiate between a concerted or a stepwise mechanism. By calculating the activation energies for each proposed step, the most favorable pathway can be determined. acs.org Similarly, the regioselectivity and stereoselectivity of reactions, such as those involving the morpholine nitrogen or the hydroxyl group, can be rationalized and predicted by examining the energies of the various possible transition states. These computational investigations provide a molecular-level picture of the reaction dynamics that is often difficult to obtain through experimental means alone. bohrium.com

Identification of Transition States and Energy Barriers

The identification of transition states and the calculation of their associated energy barriers are crucial for understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along a reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy barrier.

For a hypothetical reaction involving this compound, computational chemists would use various algorithms to locate the transition state structure. Once found, frequency calculations are performed to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. The energy of this structure, relative to the reactants, provides the energy barrier for the reaction.

While no specific studies on this compound are available, related research on similar molecules, such as the acid-base catalytic effects in the reduction of methanol (B129727), demonstrates the utility of these computational approaches. In such studies, energy barriers for reactions are calculated to understand the influence of catalysts and solvents. For example, the energy barrier for the reduction of methanol in the gas phase has been computationally determined.

Computational Studies of Catalytic Processes Involving this compound

This compound possesses functional groups—a secondary amine and a primary alcohol—that could allow it to participate in or catalyze various chemical reactions. For instance, the nitrogen atom could act as a base or a nucleophile, while the hydroxyl group could act as a proton donor or a nucleophile.

Computational studies could be employed to investigate the role of this compound as a catalyst or as a ligand in a catalytic system. For example, in a reaction where it might act as a proton shuttle, computational modeling could map out the entire catalytic cycle, identifying all intermediates and transition states. This would provide insights into the mechanism and the factors controlling the catalyst's efficiency.

Although no direct computational studies on catalytic processes involving this compound were found, research on the effect of morpholine and 4-methylmorpholine (B44366) on urethane (B1682113) formation highlights how such investigations are conducted. These studies use computational methods to compare the catalytic effectiveness of different amine catalysts and to elucidate the reaction mechanism.

Molecular Dynamics Simulations

Understanding Dynamic Behavior and Interactions in Solution

At present, there are no specific molecular dynamics (MD) simulation studies available in the scientific literature that focus on the dynamic behavior and interactions of this compound in solution.

MD simulations are a powerful computational tool used to study the time-dependent behavior of molecules. Such a study on this compound would provide valuable insights into its conformational flexibility, solvation, and intermolecular interactions in different solvents. By simulating the motion of the molecule over time, researchers can understand how it interacts with solvent molecules and other solutes, which is crucial for predicting its physical properties and reactivity in a condensed phase.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies for (2-Methylmorpholin-3-yl)methanol

The synthesis of morpholine (B109124) derivatives, including this compound, is undergoing a transformation driven by the principles of green chemistry. Future research is focused on creating more efficient, safer, and environmentally benign synthetic routes.

A significant trend is the move towards metal-free synthesis . Researchers have developed one-pot strategies for producing 2,3-disubstituted morpholines from aziridines using simple and inexpensive reagents like ammonium (B1175870) persulfate, thereby avoiding the need for transition metal catalysts. beilstein-journals.orgsemanticscholar.orgnih.govresearchgate.net This approach is not only more sustainable but also simplifies purification processes. Another green methodology involves the use of ethylene (B1197577) sulfate (B86663) for the annulation of 1,2-amino alcohols, providing a high-yielding, redox-neutral protocol with inexpensive reagents. chemrxiv.orgacs.org This method is notable for the selective monoalkylation of primary amines, a challenging transformation, and has been successfully applied on a large scale. chemrxiv.orgacs.org

Furthermore, novel strategies such as intramolecular reductive etherification are being explored for the stereoselective synthesis of a wide array of C-substituted morpholines. acs.orgnih.gov This method involves the stereoselective reduction of an oxocarbenium ion intermediate, which can be assembled from readily available N-protected 1,2-amino alcohols. acs.org While some advanced methods still employ metal catalysts, they represent novel approaches to complex morpholine structures. For instance, palladium-catalyzed carboamination reactions have been used for the concise, stereocontrolled synthesis of cis-3,5-disubstituted morpholines. nih.gov The emphasis on chloromethane-free processes further underscores the shift towards greener industrial production. researchgate.net

These emerging methodologies promise to make this compound and its derivatives more accessible for a broader range of applications.

Exploration of New Catalytic Applications in Stereoselective Transformations

The inherent chirality and the presence of both amino and alcohol functionalities make this compound and related structures prime candidates for use as chiral ligands and organocatalysts in asymmetric synthesis.

This class of compounds, known as chiral aminodiols, has proven effective in a variety of stereoselective transformations. researchgate.netsemanticscholar.org They have been successfully applied as chiral catalysts in the asymmetric Michael addition and in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. researchgate.netmdpi.comnih.govresearchgate.net For example, (S)-morpholin-3-ylmethanol can serve as a chiral ligand, coordinating with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. smolecule.com

The versatility of the morpholine scaffold allows for its use in diverse catalytic systems. Morpholine derivatives have been employed as organocatalysts for the condensation of aldehydes with various electrophiles. researchgate.netresearchgate.net The future in this area lies in expanding the scope of reactions catalyzed by this compound-based systems. Research will likely focus on developing new catalytic cycles, enhancing enantioselectivity through structural modification of the catalyst, and applying these catalysts to the synthesis of complex, high-value molecules like pharmaceuticals and natural products. The development of powerful amino diol catalysts that can activate challenging substrates is an active area of investigation. nih.gov

Integration into Advanced Functional Materials and Supramolecular Chemistry

The unique properties of the this compound scaffold are being harnessed for the creation of advanced materials with tailored functionalities.

In polymer science , the incorporation of this compound as a monomer can introduce chirality, which can influence the polymer's secondary structure and its optical or recognition properties. smolecule.com It also has potential applications as a precursor for chiral ionic liquids , a class of salts with low melting points that are gaining attention as green solvents and electrolytes. smolecule.com

In the realm of supramolecular chemistry , morpholine-containing molecules are being used as building blocks for self-assembling systems. For instance, morpholine-functionalized naphthalimides can form supramolecular assemblies that exhibit interesting optical phenomena like aggregation-induced emission enhancement. researchgate.netflemingcollege.ca The ability to tune these properties through molecular design opens up possibilities for new sensors and imaging agents. Research has also shown that supramolecular assemblies involving morpholine derivatives can interact with biological molecules like DNA. nih.gov

There is also growing interest in using flexible ligands like this compound to construct metal-organic frameworks (MOFs) . rsc.orgmdpi.comaminer.org The flexibility of the morpholine ring could lead to dynamic MOFs with responsive properties, suitable for applications in gas storage, separation, and heterogeneous catalysis. rsc.orgyoutube.com The potential to use morpholine derivatives in purely organic room-temperature phosphorescent materials is another exciting frontier. dntb.gov.ua

Computational Design and Prediction of Novel Reactivity and Applications for this compound Derivatives

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new molecules and materials. Future research on this compound will heavily rely on computational modeling to guide synthetic efforts and predict functional properties.

Density Functional Theory (DFT) is widely used to investigate the structural and electronic properties of morpholine derivatives. cdnsciencepub.comresearchgate.netcdnsciencepub.combenthamdirect.com These calculations can predict the most stable conformations, analyze vibrational spectra, and correlate molecular properties with observed activities, such as biological function. cdnsciencepub.comresearchgate.net For catalytic applications, computational modeling can elucidate reaction mechanisms and explain the origins of stereoselectivity, as demonstrated in studies of reactions catalyzed by pinane-based aminodiols. mdpi.com

Molecular docking is another powerful technique used to predict how this compound derivatives might interact with biological targets like proteins. acs.org This is crucial for the rational design of new therapeutic agents. ucl.ac.uk Looking forward, the development of automated computational workflows, such as those combining semi-empirical methods with high-level DFT (e.g., XTBDFT), will enable the high-throughput screening of virtual libraries of complex molecules. d-nb.info This will allow researchers to rapidly identify promising new catalyst candidates or functional materials based on the this compound scaffold before committing to extensive synthetic work. d-nb.info These predictive models can also be applied to understand complex cellular processes involving morpholine-containing drugs. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.